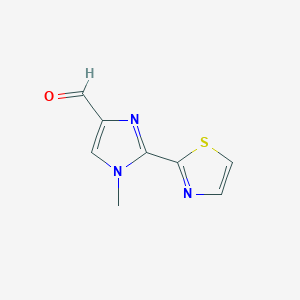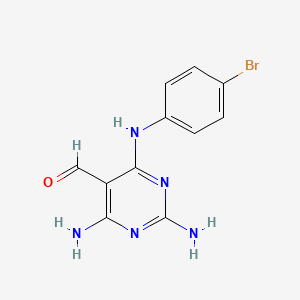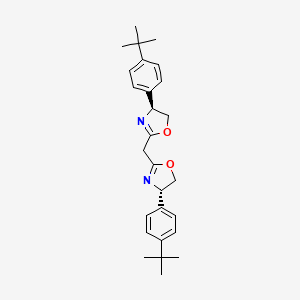
Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound that features two oxazoline rings attached to a central methane carbon. The presence of the tert-butyl group and the phenyl ring in its structure suggests potential applications in asymmetric synthesis and catalysis. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The two oxazoline units are then coupled to a central methane carbon, often using a suitable linker or through direct coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazoline rings.
Reduction: Reduction reactions could target the oxazoline rings or the phenyl groups.
Substitution: Substitution reactions may occur at the phenyl rings or the oxazoline nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while reduction could lead to more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: The chiral nature of the compound makes it useful in asymmetric synthesis, where it can act as a chiral ligand or catalyst.
Catalysis: It may be used in various catalytic processes, particularly those requiring chiral catalysts.
Biology
Biochemical Studies: The compound could be used in studies involving enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: Possible applications in the development of new materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action for Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane would depend on its specific application. In catalysis, it may interact with substrates through its oxazoline rings, facilitating reactions through chiral induction. The tert-butyl and phenyl groups may provide steric and electronic effects that enhance its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Bis((S)-4-(4-methylphenyl)-4,5-dihydrooxazol-2-yl)methane: Similar structure but with a methyl group instead of a tert-butyl group.
Bis((S)-4-(4-ethylphenyl)-4,5-dihydrooxazol-2-yl)methane: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane provides unique steric hindrance and electronic effects, which can influence its reactivity and selectivity in various applications.
Propiedades
Fórmula molecular |
C27H34N2O2 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1 |
Clave InChI |
UETJCTYMISNGSC-DHIUTWEWSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@H]2COC(=N2)CC3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


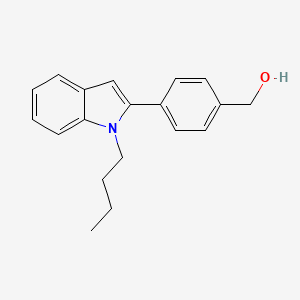
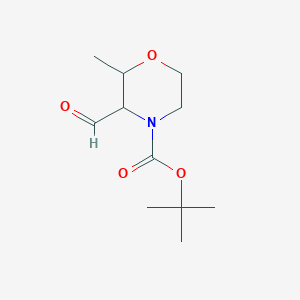
![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)
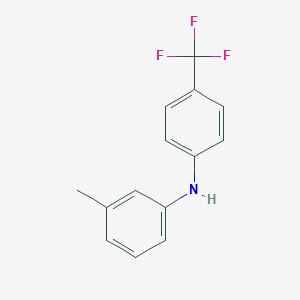
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)

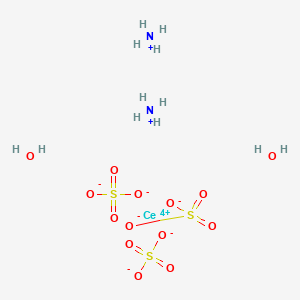
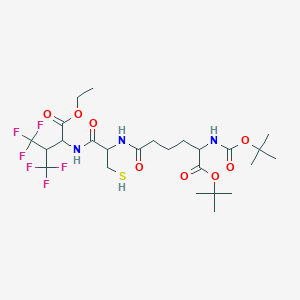
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)

![2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12929240.png)
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)
